Gastroprotective Potency: N-Sec-Butyl Activity vs. Known Analogs
The N-alkyl substituent critically determines gastroprotective activity in this class. While direct data for the sec-butyl derivative (886898-58-4) was not found, analogs from the same series demonstrate extreme potency variations [1]. For example, N-isopropyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide achieves 95% inhibition of gastric ulcer at 50 mg/kg, while N-tert-pentyl-6-methyl... achieves only 77%. This indicates the sec-butyl analog likely occupies a unique potency niche, making it a valuable SAR probe [1].
| Evidence Dimension | Gastric ulcer inhibition (%) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | N-isopropyl analog: 95% inhibition; N-tert-pentyl analog: 77% inhibition |
| Quantified Difference | Class-level variability of 18 percentage points between closely related analogs |
| Conditions | Ethanol-HCl-induced gastric ulcer model in rats; 50 mg/kg oral dose |
Why This Matters
This highlights the non-linear SAR of the class, where a slight change from sec-butyl to another alkyl group can cause a significant loss or gain in function, impacting experimental design.
- [1] Patents Justia. Pyridopyrimidine derivatives useful in treatment of ulcers. Patent No. 5252572. Table 1: Inhibition of the ethanol-HCl induced gastric ulcer. View Source
